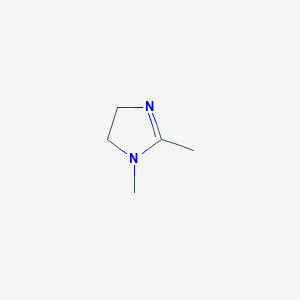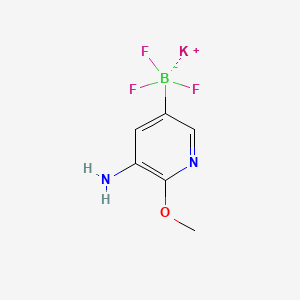
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water
Temperature: 50-100°C
Industrial Production Methods
Industrial production of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoroborate group can be reduced to form boronic acids or boranes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyridine ring
Reduction: Boronic acids or boranes
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation of the trifluoroborate group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include:
Palladium Catalyst: Acts as a mediator for the transmetalation reaction.
Trifluoroborate Group: Provides stability and reactivity to the compound.
Comparison with Similar Compounds
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroboranuide: Similar structure but with a different position of the methoxy group.
Potassium (5-difluoromethyl-6-methoxypyridin-3-yl)trifluoroboranuide: Contains a difluoromethyl group instead of an amino group.
The uniqueness of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
Properties
Molecular Formula |
C6H7BF3KN2O |
|---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
potassium;(5-amino-6-methoxypyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF3N2O.K/c1-13-6-5(11)2-4(3-12-6)7(8,9)10;/h2-3H,11H2,1H3;/q-1;+1 |
InChI Key |
KTZGRGOOMGAZAY-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=C(N=C1)OC)N)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
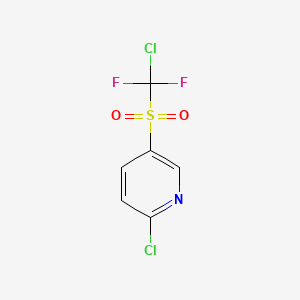
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
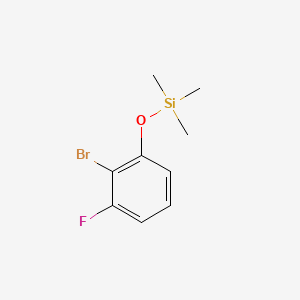
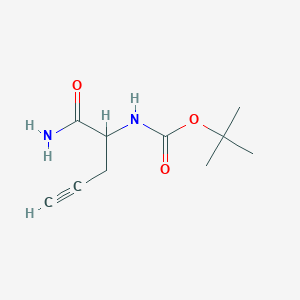
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)

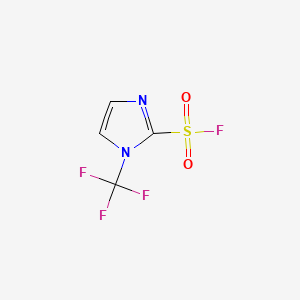
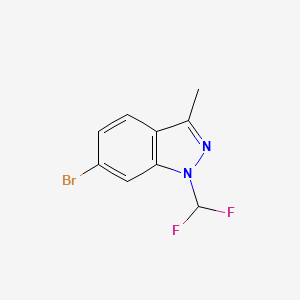
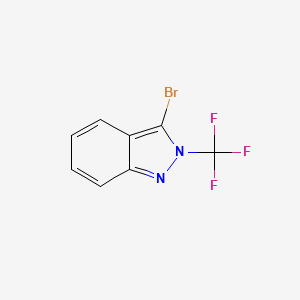
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
